molecular formula C21H27ClN4 B6028750 1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine

1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine

Cat. No. B6028750
M. Wt: 370.9 g/mol
InChI Key: QODXUGIEHSISDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine, also known as CPP, is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has been shown to have a variety of effects on the central nervous system. CPP has been studied extensively in the laboratory, and its mechanism of action and physiological effects are well understood. In

Mechanism of Action

1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine acts as a non-competitive antagonist at the NMDA receptor, which is a subtype of glutamate receptor. By binding to the receptor, this compound prevents the activation of the receptor by glutamate, which is a neurotransmitter involved in learning and memory. This results in a decrease in the activity of the receptor and a decrease in the amount of calcium that enters the neuron. The net effect of this is a decrease in the strength of synaptic connections between neurons, which can lead to changes in neuronal plasticity and learning.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the central nervous system. It has been shown to enhance the activity of NMDA receptors, which can lead to changes in synaptic plasticity and learning. This compound has also been shown to increase the release of dopamine in the nucleus accumbens, which is a brain region involved in reward and addiction. Additionally, this compound has been shown to increase the release of corticotropin-releasing hormone, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action and physiological effects. It is also relatively easy to synthesize and can be obtained in both powder and crystalline form. However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life and can be rapidly metabolized, which can make it difficult to use in long-term studies. Additionally, this compound has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine. One area of interest is the role of this compound in addiction and reward pathways. This compound has been shown to increase the release of dopamine in the nucleus accumbens, which is a brain region involved in reward and addiction. Further research is needed to understand the precise mechanisms by which this compound affects these pathways and to develop new treatments for addiction. Another area of interest is the use of this compound in the treatment of depression and anxiety disorders. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to explore its potential therapeutic applications in humans. Finally, there is also interest in developing new analogs of this compound that may have improved pharmacological properties and fewer side effects.

Synthesis Methods

1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine can be synthesized using a variety of methods, but the most common method involves the reaction of 1-(3-chlorophenyl)piperazine with 1-(3-pyridinylmethyl)-3-piperidinol in the presence of a base such as sodium hydride. The reaction proceeds via an SN2 mechanism, and the resulting product is purified by column chromatography. The yield of this compound is typically around 50%, and the compound can be obtained in both powder and crystalline form.

Scientific Research Applications

1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to have a variety of effects on the central nervous system, including enhancing the activity of NMDA receptors, which are involved in learning and memory. This compound has also been used to study the role of the dopamine system in addiction and reward pathways, as well as the effects of stress on the brain.

properties

IUPAC Name

1-(3-chlorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-3-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4/c22-19-5-1-6-20(14-19)25-10-12-26(13-11-25)21-7-3-9-24(17-21)16-18-4-2-8-23-15-18/h1-2,4-6,8,14-15,21H,3,7,9-13,16-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODXUGIEHSISDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CC=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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